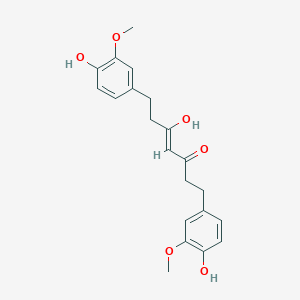![molecular formula C19H11Cl2I2NO3 B15288156 N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B15288156.png)
N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide involves a multi-step process . The key stages include:
Iodination of Salicylic Acid: Salicylic acid is iodinated using iodine in the presence of hydrogen peroxide, yielding a high yield of 3,5-diiodosalicylic acid.
Formation of Salicylic Acid Chloride: The 3,5-diiodosalicylic acid is reacted with phosphorus trichloride (PCl3) to form salicylic acid chloride in situ.
Coupling with Aminoether: The salicylic acid chloride is then reacted with 4-chlorophenol to form the final product.
Análisis De Reacciones Químicas
N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide has several scientific research applications:
Anthelmintic Agent: It is used extensively to control parasitic infections in livestock.
Antibacterial and Antifungal Activity: The compound exhibits potent antibacterial and antifungal properties, making it useful in combating various infections.
Antiviral Activity: Recent studies have shown that halogenated salicylanilides, including this compound, can reduce SARS-CoV-2 replication and suppress inflammatory cytokines in rodent models.
Mecanismo De Acción
The mechanism of action of N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide involves inhibition of chitinase in parasitic organisms . This inhibition disrupts the synthesis of chitin, an essential component of the parasite’s exoskeleton, leading to its death . The compound also targets other molecular pathways involved in parasite metabolism and survival .
Comparación Con Compuestos Similares
N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide is unique due to its dual halogenation (chlorine and iodine) and its potent anthelmintic properties . Similar compounds include:
N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide: Known for similar anthelmintic properties.
Salicylanilides: A class of compounds with varying degrees of antibacterial, antifungal, and anthelmintic activities.
Propiedades
Fórmula molecular |
C19H11Cl2I2NO3 |
|---|---|
Peso molecular |
626.0 g/mol |
Nombre IUPAC |
N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide |
InChI |
InChI=1S/C19H11Cl2I2NO3/c20-10-1-4-13(5-2-10)27-17-9-12(3-6-15(17)21)24-19(26)14-7-11(22)8-16(23)18(14)25/h1-9,25H,(H,24,26) |
Clave InChI |
BEHOXXHEXSKKSJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC2=C(C=CC(=C2)NC(=O)C3=C(C(=CC(=C3)I)I)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-8-(2-hydroxyacetyl)-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-11-yl] acetate](/img/structure/B15288083.png)
![[2-[(6R,8S,9S,10S,11S,13S,14R,16S,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B15288091.png)
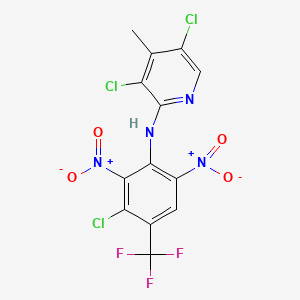


![3-[2-hydroxy-4-[4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]phenyl]propanoic acid](/img/structure/B15288111.png)
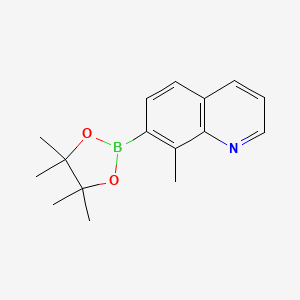
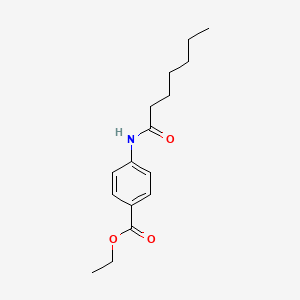
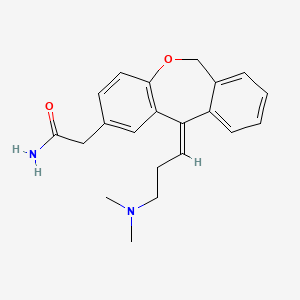


![2-Chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B15288143.png)
